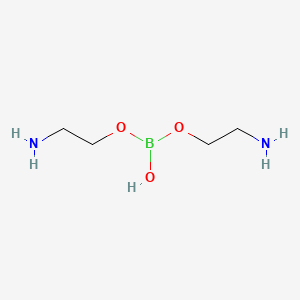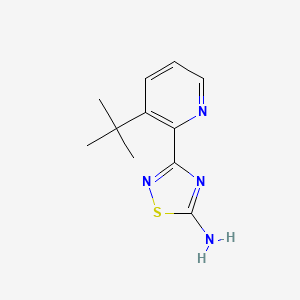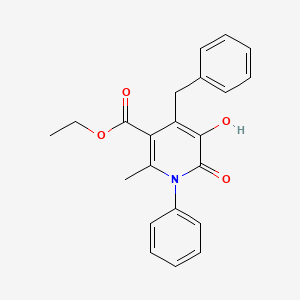
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is a complex organic compound that belongs to the pyridinecarboxylic acid ester family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines, benzyl halides, and ethyl esters. Common synthetic routes may involve:
Condensation Reactions: Combining pyridine derivatives with benzyl halides under basic conditions.
Esterification: Reacting carboxylic acids with ethanol in the presence of acid catalysts to form ethyl esters.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic Acid Esters: Compounds with similar structures and functional groups.
Benzyl Derivatives: Compounds containing benzyl groups attached to various functional groups.
Hydroxy and Keto Derivatives: Compounds with hydroxyl and keto groups in their structures.
Uniqueness
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 4-benzyl-5-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-27-22(26)19-15(2)23(17-12-8-5-9-13-17)21(25)20(24)18(19)14-16-10-6-4-7-11-16/h4-13,24H,3,14H2,1-2H3 |
InChI Key |
CPZZVMJOKAHITC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1CC2=CC=CC=C2)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


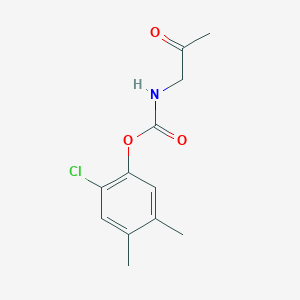
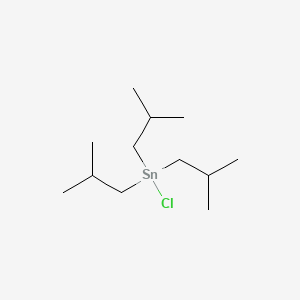
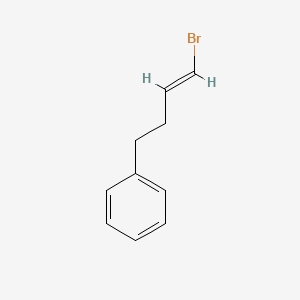
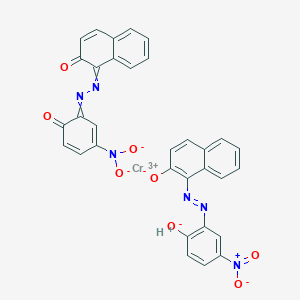
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
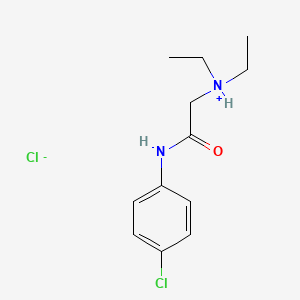
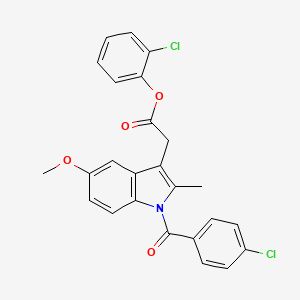

![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
